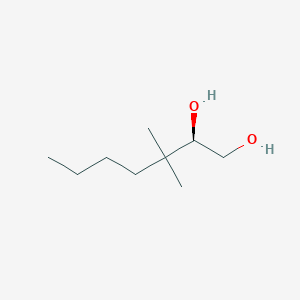
(2R)-3,3-dimethylheptane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3,3-dimethylheptane-1,2-diol is an organic compound with the molecular formula C9H20O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-dimethylheptane-1,2-diol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, 3,3-dimethylheptan-2-one, using chiral catalysts. For example, the use of a palladium-catalyzed asymmetric hydrogenation reaction can yield the desired diol with high enantiomeric excess .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically utilize high-pressure hydrogen gas and metal catalysts such as palladium or rhodium to achieve efficient and selective reduction of the ketone precursor.
化学反応の分析
Types of Reactions
(2R)-3,3-dimethylheptane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 3,3-dimethylheptane-2,3-dione.
Reduction: 3,3-dimethylheptane.
Substitution: 3,3-dimethylheptane-1,2-dichloride or 3,3-dimethylheptane-1,2-dibromide.
科学的研究の応用
(2R)-3,3-dimethylheptane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The diol is employed in the production of polymers, resins, and other materials requiring specific chiral properties.
作用機序
The mechanism by which (2R)-3,3-dimethylheptane-1,2-diol exerts its effects depends on its specific application. In catalytic reactions, the compound interacts with metal catalysts to facilitate the reduction or oxidation of substrates. In biological systems, it may act as a substrate for enzymes that catalyze the conversion of diols to other metabolites. The molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
Similar Compounds
(2S)-3,3-dimethylheptane-1,2-diol: The enantiomer of (2R)-3,3-dimethylheptane-1,2-diol, with similar chemical properties but different biological activity.
3,3-dimethylpentane-1,2-diol: A structurally similar diol with a shorter carbon chain.
2,3-dimethylbutane-1,2-diol: Another diol with a different carbon chain length and branching.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of two methyl groups on the third carbon atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral catalysis.
特性
CAS番号 |
647033-29-2 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
(2R)-3,3-dimethylheptane-1,2-diol |
InChI |
InChI=1S/C9H20O2/c1-4-5-6-9(2,3)8(11)7-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |
InChIキー |
KWZRLYYMAAMPQA-QMMMGPOBSA-N |
異性体SMILES |
CCCCC(C)(C)[C@H](CO)O |
正規SMILES |
CCCCC(C)(C)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
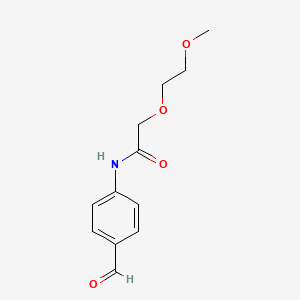
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)
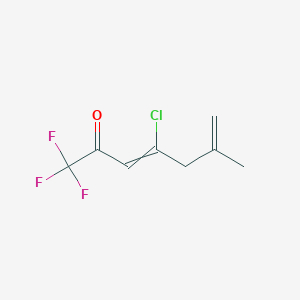
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)

![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
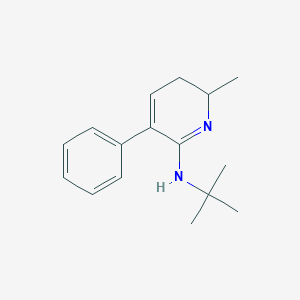
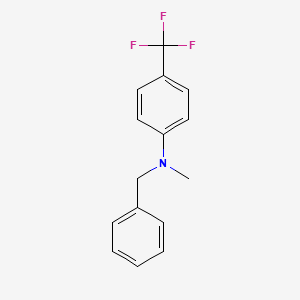
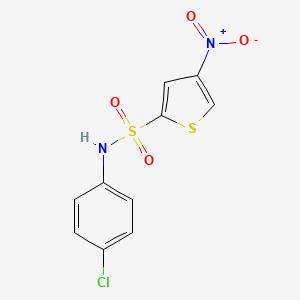
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
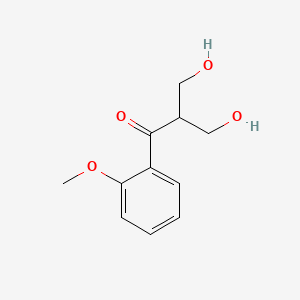
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
